5-Chloro-6-fluoro-1H-indol-3-amine
Description
Properties
Molecular Formula |
C8H6ClFN2 |
|---|---|
Molecular Weight |
184.60 g/mol |
IUPAC Name |
5-chloro-6-fluoro-1H-indol-3-amine |
InChI |
InChI=1S/C8H6ClFN2/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H,11H2 |
InChI Key |
DJQADUBXOQNQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)F)NC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies Overview
The synthesis of this compound generally relies on halogenation of an indole precursor followed by introduction of the amine group at the 3-position. The Fischer indole synthesis is a classical and widely employed method for constructing the indole core, which can be adapted to incorporate halogen substituents at desired positions. Subsequent functional group transformations enable the installation of the amine group at the 3-position.
Fischer Indole Synthesis Variation
A notable preparation method involves a variation on the Fischer indole synthesis starting from haloarenes. This two-step process includes:
- Halogen–magnesium exchange on a haloarene precursor to generate an arylmagnesium intermediate.
- Quenching with di-tert-butyl azodicarboxylate to form hydrazine intermediates.
- Acid-catalyzed reaction with aldehydes or ketones to form the indole ring bearing halogen substituents.
Reaction Conditions and Optimization
Analytical Characterization Techniques
The synthesized this compound and its derivatives are characterized by a suite of analytical methods to confirm structure, purity, and substitution pattern:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H, ^13C, and ^19F NMR provide detailed information on the indole ring environment, halogen substitution effects, and amine presence. Fluorine substitution causes characteristic splitting and chemical shift changes in adjacent protons and carbons.
- Mass Spectrometry (MS) : Electrospray ionization (ESI) MS confirms molecular weight and the presence of halogens by isotopic patterns.
- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment, typically targeting >98% purity, with UV detection around 286 nm for indole chromophores.
- Elemental Analysis : Confirms elemental composition consistent with chlorine, fluorine, nitrogen, carbon, and hydrogen contents.
- X-ray Crystallography : If crystalline samples are obtained, this technique elucidates the precise stereoelectronic effects of halogen substitution on the indole scaffold.
Research Findings and Applications
The incorporation of chlorine at the 5-position and fluorine at the 6-position of the indole ring significantly influences the electronic properties and biological activity of the compound. Fluorine’s electron-withdrawing effect enhances metabolic stability and binding affinity in enzyme inhibition, while chlorine contributes to hydrophobic interactions in biological targets.
Studies have demonstrated that halogenated indoles such as this compound serve as valuable scaffolds in medicinal chemistry, showing potential in anticancer, neurological, and antimicrobial applications. The precise control of substitution patterns through the described synthetic routes enables structure-activity relationship investigations critical for drug development.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoro-1H-indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions include various substituted indoles, indole-3-carboxylic acids, and reduced derivatives with different functional groups .
Scientific Research Applications
5-Chloro-6-fluoro-1H-indol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoro-1H-indol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
a. Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS 612501-52-7)
- Structure : Chlorine at position 6, fluorine at position 5, and a carboxylate ester at position 2.
- Key Differences : The carboxylate group enhances polarity compared to the amine in the target compound, likely increasing solubility in polar solvents. Similarity score: 0.55, indicating moderate structural overlap .
b. 3-(5-Fluoro-1H-indol-3-yl)propan-1-amine Hydrochloride (CAS 1803598-21-1)
Functional Group Variations
a. (S)-2-(6-Chloro-5-fluoro-indol-1-yl)-1-methyl-ethylamine fumarate
- Structure : Halogen positions mirror the target compound (Cl-6, F-5), but the amine is part of a chiral ethylamine group at position 1.
b. 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (CAS 912556-91-3)
Physical and Hazard Properties Comparison
*Estimated based on structural analogues.
Biological Activity
5-Chloro-6-fluoro-1H-indol-3-amine is a synthetic compound belonging to the indole family, characterized by the presence of chlorine and fluorine substituents on the indole ring. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology.
Molecular Characteristics
- Molecular Formula : C9H7ClF N
- Molecular Weight : Approximately 173.6 g/mol
- Structural Features :
- Chlorine at position 5
- Fluorine at position 6
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:
- Serotonin Receptors : The compound shows significant affinity for serotonin receptors, which play a crucial role in neurotransmission and mood regulation. It modulates receptor activity, influencing downstream signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway, vital for numerous cellular responses .
- Antiviral Properties : Preliminary studies suggest that this compound may inhibit enzymes involved in viral replication, indicating potential antiviral applications .
- Cancer Therapy : Research indicates that it may affect cell proliferation and apoptosis, suggesting its utility in cancer therapy. Binding studies have shown that it can modulate gene expression related to cell growth and survival .
Biological Activity Summary Table
| Activity | Description |
|---|---|
| Serotonin Receptor Modulation | Influences neurotransmitter release and uptake; affects mood regulation and signaling pathways |
| Antiviral Effects | Inhibits viral replication enzymes; potential for antiviral drug development |
| Anticancer Potential | Modulates apoptosis and cell proliferation; impacts gene expression related to cancer growth |
Case Studies and Research Findings
-
Serotonin Receptor Interaction :
- A study highlighted the compound's ability to modulate serotonin receptor activity, impacting neurotransmitter dynamics significantly . This modulation can lead to potential therapeutic effects in mood disorders.
-
Antiviral Activity :
- Research indicates that this compound exhibits inhibitory effects on viral replication processes, making it a candidate for further investigation in antiviral drug development .
-
Cancer Cell Studies :
- In vitro studies demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) with IC50 values indicating significant potency . For instance, derivatives of this compound showed effective inhibition of cell viability at nanomolar concentrations.
Structure-Activity Relationship (SAR)
The structural modifications of indole derivatives significantly affect their biological activity. The presence of halogen substituents like chlorine and fluorine alters the physicochemical properties and biological interactions of these compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cl at C5, F at C6 | Modulates serotonin receptors |
| 5-Bromo-6-fluoroindole | Br at C5, F at C6 | Different receptor affinity |
| 2-(5-Chloro-6-fluoroindolyl)ethanamine | Ethyl amine side chain | Enhanced activity |
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-6-fluoro-1H-indol-3-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Fluorination and chlorination of indole precursors can be achieved using reagents like Selectfluor or NFSI under controlled conditions. For example, CuI-catalyzed reactions in PEG-400/DMF mixtures (as described in ) may be adapted for halogenation steps. Key parameters include temperature control (e.g., room temperature for 12 hours), solvent polarity, and catalyst loading. Post-synthesis purification via column chromatography (e.g., 70:30 ethyl acetate:hexane) ensures high purity .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of 1H/13C/19F NMR to confirm substituent positions and FAB-HRMS for molecular weight verification (as demonstrated in ). UV/Vis spectroscopy (λmax ~286 nm, similar to fluorinated indoles in ) can assess electronic properties. Purity should be validated via HPLC (≥98% as per ) and TLC monitoring during synthesis .
Advanced Research Questions
Q. How do the chloro and fluoro substituents at positions 5 and 6 influence the compound’s biological activity compared to other indole derivatives?
- Methodological Answer : Comparative studies with mono-halogenated analogs (e.g., 5-Fluoro- or 6-Chloro-indol-3-amine) can isolate substituent effects. For instance, fluorination often enhances metabolic stability and bioavailability, while chlorination may increase lipophilicity and target binding. Use enzyme inhibition assays (e.g., IDO-1 inhibition, as in ) and X-ray crystallography to map binding interactions. highlights that substituent positioning can alter binding modes (e.g., non-heme iron interactions in IDO-1 inhibitors), providing a framework for structure-activity relationship (SAR) studies .
Q. How can contradictory results in enzyme inhibition assays involving this compound be resolved?
- Methodological Answer : Conduct dose-response studies across multiple assay formats (e.g., cell-free vs. whole-blood assays) to identify off-target effects. For example, emphasizes the importance of whole-blood assays for verifying potency in physiologically relevant environments. Pair these with molecular docking simulations to predict binding conformations and validate findings using site-directed mutagenesis of target enzymes .
Q. What computational strategies are recommended to predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations, such as those applied in , can model electron density and local kinetic energy to predict sites of electrophilic/nucleophilic reactivity. Software like Gaussian or ORCA can simulate frontier molecular orbitals (HOMO/LUMO) to explain charge-transfer interactions. Compare results with experimental UV/Vis and NMR data to refine computational models .
Q. How can researchers design derivatives of this compound to improve selectivity for specific biological targets?
- Methodological Answer : Use fragment-based drug design (FBDD) to modify the indole core. For instance:
- Introduce substituents at position 1 (e.g., methyl groups) to modulate steric effects (as seen in ’s indazole analogs).
- Replace the amine group with bioisosteres (e.g., amides, sulfonamides) to alter hydrogen-bonding patterns.
Validate designs using surface plasmon resonance (SPR) for binding kinetics and microscale thermophoresis (MST) for affinity measurements .
Key Data and Comparative Analysis
| Property | This compound | 5-Fluoro-1H-indol-3-amine | 6-Chloro-1H-indazol-3-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~167.6 (estimated) | 150.6 | 167.59 |
| Halogen Effects | Dual Cl/F enhances metabolic stability | Single F improves solubility | Cl increases lipophilicity |
| Key Applications | Enzyme inhibition, SAR studies | Basic receptor binding assays | Heterocyclic scaffold synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
